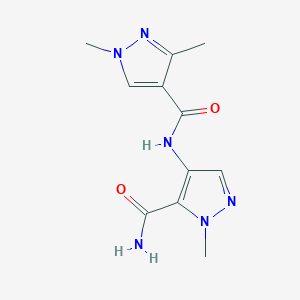![molecular formula C24H23FN6O B10963591 3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963591.png)
3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the cyclopropyl and fluorobenzyl groups via substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Amidation: The formation of the carboxamide group can be achieved through amidation reactions using amines and carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazolo[3,4-b]pyridine derivatives with diverse biological activities.
Biology: It has been investigated for its ability to modulate biological pathways and its potential as a therapeutic agent.
Medicine: The compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a similar core structure but different substituents, leading to variations in biological activity and chemical properties.
3,6-dicyclopropyl-N’-[(Z)-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This derivative has additional functional groups that may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H23FN6O |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3,6-dicyclopropyl-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23FN6O/c1-30-23-21(22(29-30)16-6-7-16)18(12-19(26-23)15-4-5-15)24(32)27-20-10-11-31(28-20)13-14-2-8-17(25)9-3-14/h2-3,8-12,15-16H,4-7,13H2,1H3,(H,27,28,32) |
Clé InChI |
VXUNCRPYOWZCQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)F)C(=N1)C6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10963521.png)
![2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10963526.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10963529.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10963533.png)
![Piperidino[3-(piperidinocarbonyl)phenyl]methanone](/img/structure/B10963540.png)
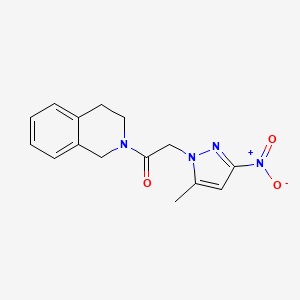
![N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B10963552.png)
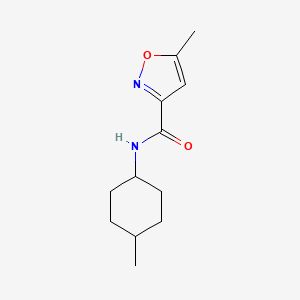
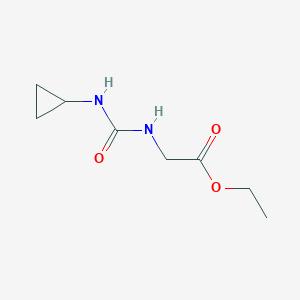
![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10963585.png)
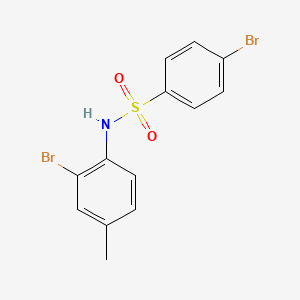
![N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963600.png)
![Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10963601.png)
